3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide
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Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,4-c]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the benzimidazole moiety and the propanamide group through various coupling reactions and functional group transformations. Common reagents used in these reactions include strong bases, coupling agents like EDC or DCC, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to ensure consistency and efficiency, often involving high-throughput screening of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its ability to inhibit specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid: This compound shares the pyrrolo[3,4-c]pyridine core but differs in its functional groups, leading to different chemical and biological properties.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another structurally similar compound used in the synthesis of conjugated polymers.
Uniqueness
The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide lies in its combination of the pyrrolo[3,4-c]pyridine core with the benzimidazole moiety and propanamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-13(2)26-17-6-4-3-5-16(17)24-18(26)12-23-19(27)8-10-25-20(28)14-7-9-22-11-15(14)21(25)29/h3-7,9,11,13H,8,10,12H2,1-2H3,(H,23,27) |
InChI Key |
KEBXTXPELBXKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCN3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
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